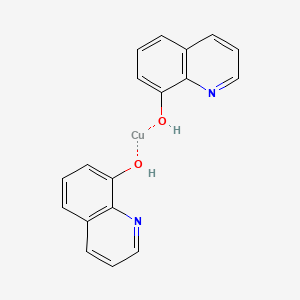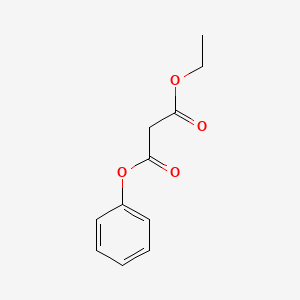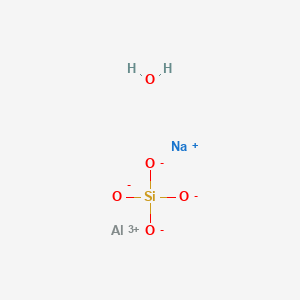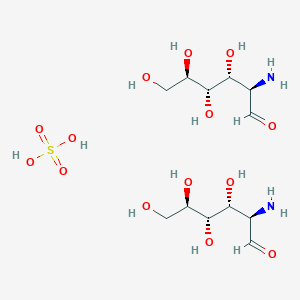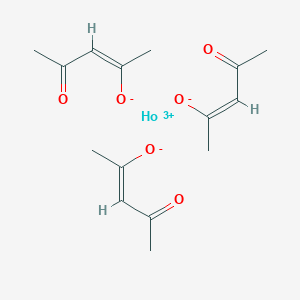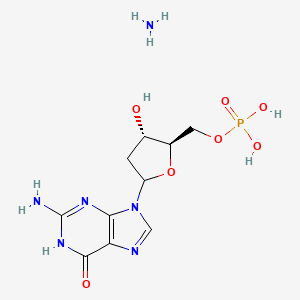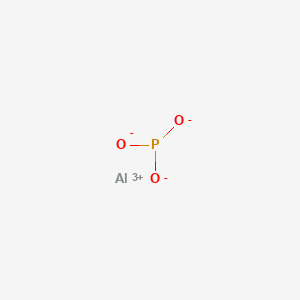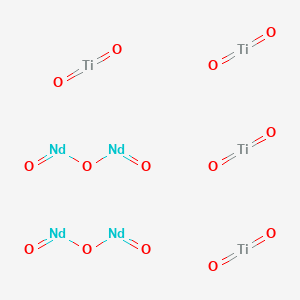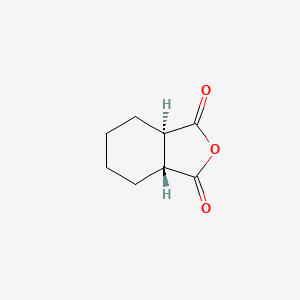
AMMONIUM-D4 DEUTEROXIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium-D4 deuteroxide is a chemical compound with the molecular formula ND4OD. It is a deuterated form of ammonium hydroxide, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic purity .
Synthetic Routes and Reaction Conditions:
Reaction of Heavy Water and Ammonium Chloride:
Industrial Production Methods:
- The industrial production of this compound involves the same synthetic routes but on a larger scale, ensuring high isotopic purity and concentration. The compound is typically available as a solution in heavy water (D2O) with a concentration of around 25-26% .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the hydroxide ion (OD-).
Common Reagents and Conditions:
Reagents: Common reagents include deuterated solvents, deuterium oxide, and various organic compounds.
Conditions: Reactions typically occur under controlled temperatures and pressures to maintain the integrity of the deuterium atoms.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the deuterium atoms are often retained in the final product .
Applications De Recherche Scientifique
Ammonium-D4 deuteroxide is widely used in various scientific research fields:
Chemistry: It is used as a solvent and reagent in NMR spectroscopy to study the structure and reaction mechanisms of organic compounds.
Biology: It serves as a labeling reagent in biological studies to trace metabolic pathways and molecular interactions.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is employed in the production of deuterated materials and compounds for various industrial applications
Mécanisme D'action
The mechanism of action of ammonium-D4 deuteroxide involves the interaction of the deuterium atoms with other molecules. The deuterium atoms can replace hydrogen atoms in chemical reactions, leading to the formation of deuterated products. This isotopic substitution can affect the reaction kinetics and stability of the resulting compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Ammonium-D3: A deuterated form of ammonium with three deuterium atoms.
Ammonium-15N: A nitrogen-15 labeled form of ammonium.
Deuterium Oxide (D2O): Heavy water, used as a solvent and reagent in various applications.
Uniqueness:
- Ammonium-D4 deuteroxide is unique due to its high isotopic purity and the presence of four deuterium atoms, making it particularly useful in NMR spectroscopy and other research applications. Its ability to participate in various chemical reactions while retaining the deuterium atoms sets it apart from other similar compounds .
Propriétés
Numéro CAS |
14067-21-1 |
|---|---|
Formule moléculaire |
D5NO |
Poids moléculaire |
40.08 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


